molecular formula C9H7I3N2O3 B041008 5-amino-2,4,6-triiodo-N-methylisophthalamic acid CAS No. 2280-89-9

5-amino-2,4,6-triiodo-N-methylisophthalamic acid

Cat. No. B041008
CAS RN: 2280-89-9
M. Wt: 571.88 g/mol
InChI Key: AKXKBAWZIVNNJR-UHFFFAOYSA-N
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Description

5-Amino-2,4,6-triiodo-N-methylisophthalamic acid, also known as 3-Amino-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid, is a compound with the molecular formula C9H7I3N2O3 . It is used in the pharmaceutical industry .


Molecular Structure Analysis

The molecular weight of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid is 571.88 . The empirical formula is C9H7I3N2O3 .


Physical And Chemical Properties Analysis

The melting point of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid is 266-268 °C . The compound is a pharmaceutical primary standard .

Scientific Research Applications

  • Synthesis of X-ray Contrast Agents : Several studies focus on synthesizing derivatives of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid as intermediates for nonionic iodinated X-ray contrast agents. For instance, Wang Hong-yong (2007) presents a three-step procedure for synthesizing 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid, which is used in X-ray contrast agents (Wang Hong-yong, 2007). Similarly, W. Fei (2001) successfully synthesized 5-amino-2,4,6-triiodoisophthalic acid, another medical intermediate used in these contrast agents (W. Fei, 2001).

  • Protein Crystallography : The bromine derivative, 5-Amino-2,4,6-tribromoisophthalic acid, is identified as a tool for phasing protein structures using MAD (Multi-wavelength Anomalous Diffraction) phasing (Beck, Gruene, & Sheldrick, 2010).

  • Detection of Trinitrophenol : The presence of an amino group in compounds similar to 5-amino-2,4,6-triiodo-N-methylisophthalamic acid enhances the detection of trinitrophenol (TNP) in water. The diamino derivative shows the highest detection limit (Das & Mandal, 2018).

  • Synthesis of Biologically Active Compounds : A ruthenium-catalyzed synthesis method for producing protected 5-amino-1,2,3-triazole-4-carboxylic acid, used in biologically active compounds and peptidomimetics, has been developed (Ferrini et al., 2015).

  • Environmental Impact and Degradation : Studies also investigate the environmental fate of these compounds. For example, Lecouturier, Rochex, and Lebeault (2003) explored the anaerobic deiodination of 5-amino-2,4,6-triiodoisophthalic acid, a precursor of X-ray contrast agents (Lecouturier, Rochex, & Lebeault, 2003).

  • Polyamide Synthesis : The compound's derivatives are also used in the synthesis of novel polyamides, contributing to advancements in materials science (Mallakpour & Taghavi, 2008; Mallakpour & Dinari, 2008).

Safety And Hazards

The compound is classified as a pharmaceutical primary standard . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

3-amino-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7I3N2O3/c1-14-8(15)2-4(10)3(9(16)17)6(12)7(13)5(2)11/h13H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXKBAWZIVNNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7I3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177353
Record name 3-Amino-2,4,6-triiodo-5-((methylamino)carbonyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

571.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-2,4,6-triiodo-N-methylisophthalamic acid

CAS RN

2280-89-9
Record name 3-Amino-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2280-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2,4,6-triiodo-N-methylisophthalamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-2,4,6-triiodo-5-((methylamino)carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoic acid
Source European Chemicals Agency (ECHA)
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Record name 5-AMINO-2,4,6-TRIIODO-N-METHYLISOPHTHALAMIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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